3-Chloro-4-(4-propylpiperazin-1-yl)aniline

Description

Contextualization within Aniline (B41778) and Piperazine (B1678402) Chemistry

To understand 3-Chloro-4-(4-propylpiperazin-1-yl)aniline, one must first consider its foundational components: aniline and piperazine. Aniline is an aromatic amine consisting of a phenyl group attached to an amino group (-NH2). It is a critical building block in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The presence of the amino group on the benzene (B151609) ring makes it susceptible to various electrophilic substitution reactions.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This structure provides unique properties, including basicity and the ability to form derivatives at both nitrogen atoms. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in biologically active compounds, offering improved water solubility and oral bioavailability to potential drug candidates. nih.govmdpi.com

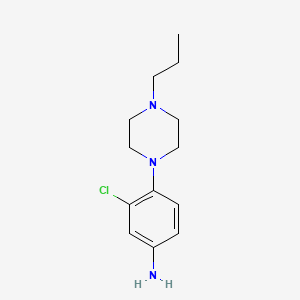

The subject compound, this compound, merges these two scaffolds. It is an aniline derivative where the benzene ring is substituted with a chlorine atom and a piperazine ring. Further, one of the piperazine nitrogens is attached to the aniline ring, and the other is functionalized with a propyl group. This specific arrangement of atoms and functional groups dictates its chemical properties and potential interactions with biological systems.

Interactive Data Table: Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H20ClN3 |

| Molar Mass | 253.77 g/mol |

| Structure | Aniline ring substituted with chlorine and an N-propylpiperazine group |

Significance of Substituted Arylpiperazines in Research

Arylpiperazines, the class of molecules to which this compound belongs, are of immense interest to the scientific community, particularly in drug discovery. nih.govmdpi.com The arylpiperazine motif is a key structural feature in numerous therapeutic drugs targeting a wide range of diseases. researchgate.net These compounds are known to interact with various molecular targets, demonstrating activities such as anticancer, antihistamine, anti-inflammatory, and antipsychotic effects. nih.govnih.govwisdomlib.org

The versatility of the arylpiperazine scaffold lies in its synthetic tractability. The two nitrogen atoms of the piperazine ring allow for straightforward chemical modifications, enabling researchers to fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles. nih.gov For instance, modifications to the substituent on the aryl ring or the second nitrogen of the piperazine can dramatically alter a compound's affinity and selectivity for specific biological receptors. nih.gov Research has shown that even minor changes to these substitution patterns can lead to significant differences in the medicinal properties of the resulting compounds. wisdomlib.org

Substituted arylpiperazines are particularly prominent in the development of agents targeting the central nervous system (CNS). mdpi.com Many act as agonists or antagonists for various serotonin (B10506) (5-HT) and dopamine (B1211576) (DAT) receptors, making them valuable in treating depression, anxiety, and psychosis. mdpi.comnih.govbohrium.com The piperazine moiety often helps in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

Overview of Current Research Landscape Pertaining to Analogous Structures

While direct research on this compound is not extensively published, the scientific literature is rich with studies on structurally similar compounds. These analogs provide insight into the potential applications and areas of interest for the title compound.

A closely related analog is 3-Chloro-4-(4-methylpiperazin-1-yl)aniline , which differs only by the alkyl group on the piperazine nitrogen (methyl vs. propyl). This compound has been identified as a potential serotonin receptor antagonist and is used as an intermediate in the synthesis of other pharmaceutically active molecules. ontosight.ai Another similar structure, 3-chloro-4-(piperazin-1-yl)aniline , serves as a precursor for more complex derivatives.

Research into various N-alkyl and N-aryl piperazine derivatives has revealed significant antimicrobial and antifungal properties. researchgate.netacgpubs.orgnih.gov For example, studies have shown that certain synthesized piperazine derivatives exhibit notable activity against bacteria like Staphylococcus aureus and Escherichia coli. acgpubs.orgnih.gov

Furthermore, the combination of a chloro-substituted phenyl ring and a piperazine moiety is a common feature in ligands developed for dopamine transporters, which are relevant in the study of psychostimulants. nih.gov The specific substitution pattern on the phenyl ring is critical, with electron-withdrawing groups like chlorine often influencing the compound's binding affinity. nih.gov

Interactive Data Table: Comparison of Analogous Structures

| Compound Name | Key Structural Difference from Target | Primary Area of Research | Reference |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | Methyl group instead of propyl | Serotonin receptor antagonism, synthetic intermediate | ontosight.ai |

| 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) | Ethyl group instead of propyl | Synthesis and anticancer activity | researchgate.net |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Different substitution pattern and group on piperazine | Dopamine transporter (DAT) affinity | nih.govbohrium.com |

| Quinoxalinyl–piperazine derivatives | Quinoxaline ring instead of aniline | Anticancer agents, cell cycle inhibitors | mdpi.com |

Research Gaps and Objectives for this compound

Given the extensive research into analogous arylpiperazine structures, the primary research gap for this compound is the lack of specific data on its synthesis, characterization, and potential biological activities. The existing literature strongly suggests that this compound could serve as a valuable intermediate or a biologically active agent in its own right.

Future research objectives for this compound should focus on the following areas:

Synthesis and Characterization: Developing and optimizing a robust synthetic route for the compound. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Screening: Based on the activities of its analogs, the compound should be screened for a range of biological activities. Key areas of interest would include its potential as an anticancer agent, its antimicrobial efficacy, and its affinity for CNS receptors, particularly serotonin and dopamine transporters. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the specific combination of the 3-chloro substituent and the 4-(4-propylpiperazin-1-yl) group influences its biological profile compared to other analogs. This would involve synthesizing a library of related compounds with variations in the alkyl chain on the piperazine or the halogen on the aniline ring to build a comprehensive SAR profile.

Materials Science Applications: Exploring its potential use in the development of novel copolymers. Research has been conducted on piperazine-aniline copolymers for their semiconducting properties, suggesting a potential avenue for investigation. researchgate.net

By addressing these research gaps, the scientific community can fully elucidate the chemical properties and potential applications of this compound, potentially unlocking a new scaffold for drug discovery or materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(4-propylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3/c1-2-5-16-6-8-17(9-7-16)13-4-3-11(15)10-12(13)14/h3-4,10H,2,5-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIBSPQFSCBTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 3-Chloro-4-(4-propylpiperazin-1-yl)aniline suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection breaks the bond between the aniline (B41778) ring and the piperazine (B1678402) nitrogen (C-N bond), leading to two key fragments: a substituted aniline precursor and 4-propylpiperazine.

Further disconnection of the aniline precursor can be envisioned through functional group interconversion (FGI). The amino group can be derived from the reduction of a nitro group. This leads to a di-halogenated nitrobenzene (B124822) derivative as a key intermediate. This approach is advantageous as the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution.

The 4-propylpiperazine fragment can be further disconnected at the N-propyl bond, leading to piperazine and a propyl-containing electrophile. This systematic deconstruction of the target molecule into simpler, commercially available or easily synthesizable precursors forms the basis of the synthetic plan.

Approaches to Aniline Ring Functionalization

The synthesis of the functionalized aniline ring requires the precise installation of both a chlorine atom and the piperazinyl group in a specific orientation.

Halogenation Techniques for Chloro-Substitution

The introduction of the chlorine atom at the 3-position relative to the eventual amino group is a critical step. A common strategy involves starting with a precursor that already contains the desired chloro-substitution pattern. For instance, 3,4-dichloronitrobenzene (B32671) is a suitable starting material. In this case, the halogenation step is part of the procurement of the initial building block rather than a separate reaction on a pre-formed aniline.

Alternatively, if starting from an aniline or a substituted benzene (B151609), electrophilic chlorination can be employed. However, directing the chlorination to the desired meta-position relative to an amino group can be challenging due to the ortho-, para-directing nature of the amino group. Therefore, utilizing a starting material with the correct substitution pattern is often the more efficient approach.

Introduction of the Piperazinyl Moiety

With a suitably activated aromatic ring, the piperazinyl group can be introduced. A highly effective method is through nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group, para to a leaving group (like a halogen) on the aromatic ring facilitates this reaction.

In the context of synthesizing this compound, reacting 3,4-dichloronitrobenzene with 1-propylpiperazine (B1297305) allows for the selective substitution of the chlorine atom at the 4-position. The nitro group at the 1-position activates the para-position for nucleophilic attack.

Synthesis of the 4-Propylpiperazine Building Block

One common method is the direct alkylation of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine can be used. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Another efficient method is reductive amination . This involves the reaction of piperazine with propanal in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or catalytic hydrogenation.

To ensure selective mono-alkylation, a protecting group strategy can be employed. For instance, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc). The remaining free secondary amine can then be alkylated with a propyl group. Subsequent deprotection of the Boc group under acidic conditions yields the desired 4-propylpiperazine.

| Method | Reagents | Key Considerations |

| Direct Alkylation | Piperazine, 1-Bromopropane, Base (e.g., K2CO3) | Use of excess piperazine to favor mono-alkylation. |

| Reductive Amination | Piperazine, Propanal, Reducing Agent (e.g., NaBH(OAc)3) | Mild and efficient method. |

| Protected Alkylation | Boc-piperazine, 1-Bromopropane, Base; then Acid | Provides high selectivity for mono-alkylation. |

Formation of the Aryl-Piperazine Linkage

The final key bond formation is the linkage between the functionalized aromatic ring and the 4-propylpiperazine.

Nucleophilic Aromatic Substitution Reactions

As outlined in the retrosynthetic analysis, the most direct route to form the aryl-piperazine bond in this specific target molecule is through a nucleophilic aromatic substitution (SNAr) reaction.

The reaction proceeds by the attack of the nucleophilic secondary amine of 4-propylpiperazine on the electron-deficient aromatic ring of 3,4-dichloronitrobenzene. The presence of the nitro group para to the chlorine at the 4-position is crucial for activating the ring towards nucleophilic attack. The reaction typically proceeds in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be heated to facilitate the reaction. A base is often added to scavenge the HCl generated during the reaction.

The mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge from the attacking nucleophile is delocalized onto the electron-withdrawing nitro group. Subsequent loss of the chloride leaving group re-aromatizes the ring to yield the desired product, 1-(2-chloro-4-nitrophenyl)-4-propylpiperazine.

The final step in the synthesis is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed to afford the final product, this compound.

| Step | Starting Materials | Reagents and Conditions | Product |

| SNAr Reaction | 3,4-Dichloronitrobenzene, 1-Propylpiperazine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 1-(2-Chloro-4-nitrophenyl)-4-propylpiperazine |

| Nitro Reduction | 1-(2-Chloro-4-nitrophenyl)-4-propylpiperazine | H2, Pd/C, Solvent (e.g., Ethanol) | This compound |

Palladium-Catalyzed C-N Coupling Methodologies

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. beilstein-journals.org For the synthesis of this compound, a common approach involves the reaction of a suitable aryl halide, such as 3,4-dichloroaniline (B118046) or 1-chloro-2-fluoro-4-nitrobenzene (B1581884) followed by reduction, with 1-propylpiperazine.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination. youtube.com The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, the amine coordinates to the palladium complex, and after deprotonation by the base, reductive elimination occurs to furnish the desired arylamine product and regenerate the palladium(0) catalyst. youtube.com

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the coupling reaction. A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org The selection of the phosphine (B1218219) ligand is particularly important as it influences the catalyst's stability, activity, and selectivity. youtube.com Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, and BrettPhos), have been shown to be highly effective in promoting C-N coupling reactions. youtube.com

A plausible synthetic route to this compound via a Buchwald-Hartwig amination is the reaction between 3-chloro-4-fluoroaniline (B193440) and 1-propylpiperazine. The higher reactivity of the C-F bond over the C-Cl bond towards nucleophilic aromatic substitution under these conditions allows for selective coupling at the 4-position.

Table 1: Representative Palladium-Catalyzed C-N Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| 3-Chloro-4-fluoroaniline | 1-Propylpiperazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | This compound |

Optimization of Reaction Conditions and Process Efficiency

To enhance the yield, purity, and cost-effectiveness of the synthesis of this compound, optimization of the reaction conditions is paramount. Key parameters that are typically screened include the catalyst system (palladium precursor and ligand), the base, the solvent, the reaction temperature, and the reaction time. nih.govresearchgate.net

The choice of base is a critical factor. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), and cesium carbonate (Cs₂CO₃) are commonly used to facilitate the deprotonation of the amine and promote the catalytic cycle. nih.gov The solvent also plays a significant role, with non-polar aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) often being preferred. nih.gov

Microwave irradiation has emerged as a valuable tool for accelerating reaction rates and improving yields in Buchwald-Hartwig aminations. beilstein-journals.org The use of microwave heating can significantly reduce reaction times from hours to minutes.

Process efficiency can be further improved by minimizing the catalyst loading. The development of highly active catalyst systems allows for the use of very low concentrations of the palladium catalyst, which is advantageous due to the cost and toxicity of palladium. researchgate.net The order of addition of reagents can also influence the outcome of the reaction and should be considered during optimization.

Table 2: Illustrative Optimization of Reaction Conditions for C-N Coupling

| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 12 | 75 |

| 2 | XPhos | NaOt-Bu | Toluene | 100 | 8 | 92 |

| 3 | SPhos | Cs₂CO₃ | Dioxane | 110 | 10 | 88 |

| 4 | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85 |

| 5 | XPhos | NaOt-Bu | Toluene | 80 | 12 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical optimization study.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of its analogues that contain stereocenters necessitates stereoselective synthetic strategies. For instance, if the propyl group on the piperazine ring were to be replaced with a chiral substituent, or if the piperazine ring itself were to be substituted with a group that introduces chirality, an enantioselective or diastereoselective synthesis would be required.

The synthesis of enantiopure piperazine derivatives can be achieved through various methods. mdpi.com One approach involves the use of a chiral starting material, such as an amino acid, to construct the piperazine ring. organic-chemistry.org Another strategy is the use of a chiral catalyst to induce stereoselectivity in the formation of the piperazine ring or in a subsequent functionalization step.

For example, a palladium-catalyzed cyclization reaction can be employed for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Furthermore, asymmetric lithiation-substitution of N-Boc-protected piperazines using a chiral ligand like (-)-sparteine (B7772259) can lead to the formation of enantiopure piperazine derivatives. mdpi.com

In the context of analogues of this compound, if a chiral piperazine moiety is to be introduced, it would typically be synthesized separately using one of these stereoselective methods and then coupled with the aryl halide via the Buchwald-Hartwig amination. The C-N coupling reaction itself does not typically affect existing stereocenters in the coupling partners.

Spectroscopic and Structural Characterization Data for this compound Not Publicly Available

A thorough search of publicly accessible scientific databases and literature has revealed a lack of detailed experimental spectroscopic and structural characterization data for the chemical compound this compound. Consequently, the specific data required to populate the sections and subsections outlined in the user's request—including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses—could not be located.

While the compound is listed in chemical databases, indicating its synthesis and existence, the detailed experimental results from its analysis, such as proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS) exact mass, and tandem mass spectrometry (MS/MS) fragmentation pathways, are not available in the public domain.

Generating an article with the requested level of scientific detail and accuracy is contingent on the availability of this primary research data. Without access to these experimental findings, a scientifically rigorous and factual article meeting the specified requirements cannot be constructed.

Spectroscopic and Structural Characterization of 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For 3-chloro-4-(4-propylpiperazin-1-yl)aniline, the spectra would be dominated by vibrations of the aniline (B41778) ring, the piperazine (B1678402) ring, and the propyl group.

Key expected vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group on the aniline ring would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. These bands are often sharp and of medium intensity.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl and piperazine groups would appear in the 2850-2960 cm⁻¹ region.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the aryl C-N bond and the aliphatic C-N bonds of the piperazine ring would be observed in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The Raman spectrum would complement the IR data, with non-polar bonds such as the aromatic ring C=C bonds often showing strong signals.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Aniline) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Propyl, Piperazine) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Aryl and Aliphatic) | Stretching | 1250 - 1360 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from the substituted aniline chromophore. Aniline itself typically displays two absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions of the benzene ring.

The presence of substituents on the aniline ring would be expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. The chloro group (an auxochrome) and the electron-donating piperazinyl group at the para position to the amine would likely enhance this shift. Therefore, the main absorption peaks for this compound are predicted to be shifted to longer wavelengths compared to unsubstituted aniline. For instance, p-chloroaniline exhibits an absorption maximum around 297 nm.

| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |

|---|---|---|---|

| Substituted Aniline Ring | π → π* (Primary, E-band) | ~240 - 260 | Positions are estimates based on aniline and substituted anilines. A bathochromic shift is expected due to substitution. |

| π → π* (Secondary, B-band) | ~290 - 310 |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, the structure of the closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate , provides significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.net

For a compound like this compound, single crystals suitable for X-ray diffraction would typically be grown by slow evaporation of a solution in an appropriate organic solvent or a solvent mixture. The quality of the resulting crystals would be assessed using optical microscopy to check for well-defined faces and the absence of significant defects.

Based on the study of its ethyl analog, the crystallographic data would be collected using a single-crystal X-ray diffractometer. researchgate.net The data for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net A similar crystal system and space group might be expected for the propyl derivative, although the cell parameters would differ to accommodate the larger propyl group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7366(8) |

| b (Å) | 17.9148(13) |

| c (Å) | 7.5270(6) |

| β (°) | 102.397(8) |

The crystal packing of aniline derivatives is often governed by a network of hydrogen bonds and other non-covalent interactions. In the case of this compound, the primary amine group (-NH₂) would act as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring and potentially the chlorine atom could act as acceptors.

The analysis of the ethyl analog's crystal structure indicates the presence of several key intermolecular interactions that stabilize the crystal lattice, which are also anticipated for the propyl derivative:

Hydrogen Bonding: The amine group and any co-crystallized water molecules would be expected to form a network of hydrogen bonds. For example, C–H···O interactions were observed in the hydrated ethyl analog. researchgate.net

π-Interactions: Aromatic rings in adjacent molecules can interact through C(aryl)–H···π interactions and π-π stacking. These interactions play a crucial role in the packing of aromatic compounds. researchgate.netresearchgate.net The study of aniline trimers also highlights the importance of hydrogen bonding through the NH₂ group in stabilizing molecular clusters. nii.ac.jpelsevierpure.com

Computational and Theoretical Investigations of 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which are crucial determinants of a compound's reactivity and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various properties such as optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moments and Mulliken atomic charges.

For derivatives similar to 3-Chloro-4-(4-propylpiperazin-1-yl)aniline, DFT studies, often employing the B3LYP functional with a basis set like 6-31G(d,p), are used to determine the distribution of electronic charge across the molecule. asianpubs.orgmdpi.com These calculations can reveal the most electronegative and electropositive sites, offering clues about the molecule's reactivity. For instance, in related aniline (B41778) derivatives, the nitrogen and chlorine atoms are typically regions of negative electrostatic potential, while the hydrogen atoms of the amine group are areas of positive potential. This charge distribution is critical for understanding intermolecular interactions. asianpubs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org In studies of analogous pyrazole-aniline derivatives, FMO analysis has been used to predict their biological activity. asianpubs.org The HOMO is typically localized on the electron-rich aniline part of the molecule, indicating its role as the primary electron donor. Conversely, the LUMO is often distributed across the aromatic systems, marking the regions most susceptible to nucleophilic attack. While specific values for this compound are not available, studies on similar structures provide a framework for what to expect.

| Computational Parameter | Representative Value for Analogous Compounds | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 eV | Correlates with chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape and flexibility.

These simulations can reveal the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent. Understanding the flexibility of the propyl group and the piperazine (B1678402) ring is crucial, as it dictates how the molecule can adapt its shape to fit into the binding site of a protein. Studies on other piperazine-containing compounds have used MD simulations to assess the stability of ligand-protein complexes and to understand how molecular flexibility contributes to binding affinity. researchgate.net

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Based on the activities of structurally similar compounds, potential protein targets for this molecule could include monoamine oxidases (MAO), vascular endothelial growth factor receptor-2 (VEGFR-2), and other kinases. asiapharmaceutics.infonih.govnih.gov

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations can predict the specific binding mode of a ligand within the active site of a protein. These predictions detail the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, in docking studies of similar aniline derivatives with protein kinases, the aniline nitrogen often acts as a hydrogen bond donor, while the aromatic rings engage in hydrophobic interactions with nonpolar residues in the active site. nih.gov The piperazine moiety can also form crucial hydrogen bonds or ionic interactions. nih.gov

Assessment of Binding Affinities (in silico)

In addition to predicting the binding pose, docking algorithms also estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and a higher predicted affinity. For various phenylpiperazine and aniline derivatives, docking studies have been used to rank compounds and prioritize them for further experimental testing. nih.govjetir.org

| Potential Protein Target | Representative Binding Affinity for Analogous Compounds (kcal/mol) | Key Interacting Residues (Examples) |

| Monoamine Oxidase A (MAO-A) | -8.0 to -9.5 | Tyr407, Tyr444, Phe208 |

| VEGFR-2 Kinase | -7.5 to -9.0 | Cys919, Asp1046, Glu885 |

| Topoisomerase II | -8.5 to -10.0 | Asp479, Arg487, DNA bases |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a molecule like this compound would typically be developed based on its structural features or by comparing it with other known active ligands for a particular receptor.

The key pharmacophoric features of this compound can be hypothesized as follows:

Hydrogen Bond Donor (HBD): The primary amine (-NH2) group on the aniline ring.

Hydrogen Bond Acceptor (HBA): The tertiary nitrogen atoms within the piperazine ring.

Aromatic Ring (AR): The chloro-substituted benzene (B151609) ring.

Hydrophobic (HY): The propyl group attached to the piperazine nitrogen and the chlorinated phenyl ring itself.

These features, with their specific spatial relationships, create a molecular fingerprint. This pharmacophore model serves as a 3D query in virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the model. nih.govnih.gov The goal is to identify diverse compounds that are structurally different but share the necessary pharmacophoric features, suggesting they might bind to the same biological target and exhibit similar activity.

The virtual screening process involves:

Database Selection: Choosing a library of compounds to screen, such as ZINC, ChEMBL, or commercial databases.

Pharmacophore Filtering: The 3D pharmacophore model is used to rapidly filter the database, retaining only those molecules that match the key features in the correct spatial arrangement.

Molecular Docking: The "hit" compounds from the initial screening are then subjected to molecular docking simulations. This step predicts the binding orientation and affinity of each molecule within the active site of a potential protein target. nih.gov

Scoring and Ranking: Compounds are scored and ranked based on their predicted binding affinity and interactions with key amino acid residues in the target's binding site.

Through this process, researchers can identify novel molecular entities that are likely to interact with targets relevant to the phenylpiperazine class of compounds, which have been noted for their activity at various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ainih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

While identifying a potent molecule is crucial, its success as a drug is contingent upon its pharmacokinetic and safety profile. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery pipeline, reducing the risk of late-stage failures. researchgate.netnih.gov

Due to a lack of specific experimental or computational data for this compound in the public domain, we present predictive data for a structurally related class of compounds—3-benzimidazol-1-yl-1-(4-phenylpiperazin-1-yl) propan-1-one derivatives—to illustrate the types of parameters evaluated. researchgate.net These predictions provide insights into the general behavior of molecules containing a core phenylpiperazine moiety.

Physicochemical Properties and Drug-Likeness

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which predicts oral bioavailability. These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties for Phenylpiperazine Analogs

| Parameter | Predicted Value Range for Analogs | Lipinski's Rule Guideline |

|---|---|---|

| Molecular Weight (g/mol) | 428.5 - 551.5 | ≤ 500 |

| LogP (Lipophilicity) | 2.85 - 4.50 | ≤ 5 |

| Hydrogen Bond Donors | 1 - 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 - 6 | ≤ 10 |

Data derived from studies on analogous phenylpiperazine derivatives. researchgate.net

Pharmacokinetic Predictions

These parameters predict how the compound will travel through and interact with the body. Key predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP).

Table 2: Predicted Pharmacokinetic Properties for Phenylpiperazine Analogs

| ADME Parameter | Prediction for Analogs | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by analog) | Potential for CNS activity depends on specific substitutions. researchgate.net |

| P-glycoprotein (P-gp) Substrate | Yes | Compound may be actively transported out of cells, affecting distribution. researchgate.net |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of drugs. |

Data derived from studies on analogous phenylpiperazine derivatives. researchgate.net

Toxicity Predictions

Early prediction of potential toxicity is critical. In silico models can flag potential liabilities such as carcinogenicity, hepatotoxicity (liver toxicity), and other adverse effects.

Table 3: Predicted Toxicological Endpoints for Phenylpiperazine Analogs

| Toxicity Endpoint | Prediction for Analogs | Significance |

|---|---|---|

| AMES Toxicity (Mutagenicity) | Non-mutagen | Low likelihood of causing DNA mutations. |

| Hepatotoxicity | Yes | Potential risk of liver damage, requires experimental validation. researchgate.net |

| hERG I Inhibitor | No | Low risk of cardiac toxicity (QT prolongation). |

| Carcinogenicity | Potential Carcinogen | Indicates a potential long-term risk that requires further investigation. researchgate.net |

Data derived from studies on analogous phenylpiperazine derivatives. researchgate.net

These computational assessments provide a foundational understanding of this compound's potential as a drug candidate. The pharmacophore and virtual screening results can guide the identification of its biological targets, while the ADMET predictions highlight potential pharmacokinetic strengths and weaknesses that would need to be addressed in subsequent stages of drug development.

Preclinical Biological Activity and Molecular Mechanisms of 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline and Analogues

In Vitro Receptor Binding Affinity Profiling

There is no available data from in vitro receptor binding assays for 3-Chloro-4-(4-propylpiperazin-1-yl)aniline.

Neurotransmitter Receptor Systems (e.g., Serotonin (B10506), Dopamine (B1211576), Opioid Receptors)

No studies have been published detailing the binding profile of this compound at serotonin, dopamine, opioid, or other neurotransmitter receptors. While related compounds, such as the methyl analogue 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, have been investigated as potential serotonin receptor antagonists, this specific activity cannot be extrapolated to the propyl derivative without direct experimental evidence.

Enzyme Inhibition Assays (e.g., Monoamine Oxidases)

There is no information available regarding the inhibitory activity of this compound against enzymes such as monoamine oxidases (MAO-A and MAO-B) or other enzymes of pharmaceutical interest.

Cellular Target Engagement and Pathway Modulation Studies (in vitro)

No research has been published that investigates the ability of this compound to engage with specific cellular targets or modulate intracellular signaling pathways in vitro.

Assessment of Cellular Responses in Preclinical Models (in vitro)

There are no available reports on the cellular responses to this compound in preclinical in vitro models.

Cell-Based Assays for Specific Biological Activities (e.g., anti-parasitic activity in cell lines, cytotoxicity in cancer cell lines for research purposes)

No data from cell-based assays are available to assess the potential anti-parasitic, cytotoxic, or other specific biological activities of this compound.

Investigation of Signaling Pathways

Due to the lack of cellular studies, there is no information on the effects of this compound on any specific signaling pathways.

Mechanistic Elucidation of Biological Interactions

The precise molecular mechanisms of this compound are not extensively detailed in publicly available research. However, by examining its structural components—a substituted aniline (B41778) ring and a propylpiperazine moiety—we can infer potential biological interactions based on the activities of closely related compounds. The biological activity of such compounds is often dictated by the nature and position of substituents on both the aromatic ring and the piperazine (B1678402) nitrogen.

The core structure, a 4-piperazinylaniline, is a known pharmacophore present in a variety of biologically active molecules. The piperazine ring can act as a versatile scaffold, allowing for substitutions that can modulate pharmacological properties. The nitrogen atoms of the piperazine ring can participate in hydrogen bonding and ionic interactions with biological targets.

For the analogue, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, studies have suggested potential as a serotonin receptor antagonist, with noted affinity for the 5-HT2A receptor. ontosight.ai This suggests that the 4-piperazinylaniline core may interact with the binding sites of G-protein coupled receptors. The substituent on the piperazine nitrogen plays a crucial role in determining the affinity and selectivity for different receptor subtypes.

Furthermore, piperazine derivatives have been widely investigated for their diverse biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.net The mechanism of action in these cases can range from receptor antagonism to the modulation of cellular signaling pathways. researchgate.net The introduction of different functional groups to the piperazine scaffold can significantly alter their pharmacological profiles. researchgate.net

Comparative Analysis with Closely Related Piperazine and Aniline Derivatives

A comparative analysis of this compound with its methyl and ethyl analogues, as well as other related piperazine and aniline derivatives, provides valuable insights into its potential biological activity. The structure-activity relationship (SAR) within this chemical class highlights the importance of the substituent on the fourth position of the piperazine ring.

The analogue, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, has been identified as a potential serotonin receptor antagonist. ontosight.ai This activity is attributed to the specific interaction of the methylpiperazine group with the receptor. The size and lipophilicity of the alkyl group on the piperazine nitrogen can influence receptor binding affinity and selectivity.

Generally, in series of piperazine-containing compounds, modifications to the N-substituent on the piperazine ring lead to significant changes in biological activity. For instance, in some series of compounds, increasing the alkyl chain length can alter the potency and pharmacokinetic properties. Structure-activity relationship studies on various piperazine derivatives have shown that substituents on the piperazine unit are critical for their inhibitory activities against various biological targets. nih.gov

The broader class of aniline derivatives also exhibits a wide range of biological activities. The substitution pattern on the aniline ring is a key determinant of the compound's properties. The presence of a chlorine atom at the 3-position, as seen in the target compound and its analogues, can influence the electronic properties and metabolic stability of the molecule.

The following table summarizes the reported biological activities of some closely related piperazine and aniline derivatives, offering a comparative perspective.

| Compound/Derivative Class | Reported Biological Activity |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | Potential serotonin receptor antagonist ontosight.ai |

| Piperazine Derivatives (General) | Antimicrobial, anticancer, central nervous system effects researchgate.net |

| Aniline Derivatives (General) | Diverse pharmacological activities based on substitution patterns |

| Piperazine-containing quinolones | Antimalarial activity figshare.com |

It is important to note that while the activities of related compounds provide a strong basis for inferring the potential biological profile of this compound, direct experimental validation is necessary to confirm its specific molecular interactions and therapeutic potential.

Structure Activity Relationship Sar Studies of 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline Derivatives

Design and Synthesis of Analogues with Structural Modifications

The generation of analogues of 3-Chloro-4-(4-propylpiperazin-1-yl)aniline is crucial for systematic SAR exploration. Synthetic strategies are designed to be convergent and flexible, allowing for diverse modifications across the molecule. A common synthetic approach involves the nucleophilic aromatic substitution of an activated halo-nitrobenzene, followed by reduction of the nitro group to the key aniline (B41778) moiety. For instance, the synthesis of the closely related 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) can be achieved by reacting 2-chloro-1-fluoro-4-nitrobenzene with N-ethylpiperazine, followed by palladium-catalyzed hydrogenation of the intermediate nitro compound. researchgate.net This general pathway allows for the introduction of diversity at multiple positions.

Analogues are typically designed by systematically altering three main structural components: the aniline ring, the substituent on the distal nitrogen of the piperazine (B1678402) ring, and the linker connecting these two core fragments.

Halogen Identity and Position: The nature and position of the halogen substituent are critical. Studies on related phenylpiperazine scaffolds in the context of anticancer activity have shown that the presence of a chloro group at either the 3- or 4-position of a phenyl ring can contribute positively to cytotoxic activity. researchgate.net The replacement of the 3-chloro substituent with other halogens (e.g., fluorine, bromine) or moving it to other positions (e.g., 2- or 5-position) can modulate the molecule's dipole moment and its ability to form halogen bonds, thereby altering target affinity.

Other Substituents: Beyond halogens, the introduction of small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., trifluoromethyl) can further probe the steric and electronic requirements of the binding pocket. For example, in the 2-(4-aminophenyl)-benzothiazole series, the addition of a methyl group adjacent to the amino group was found to enhance antitumor activity, suggesting that strategic placement of small substituents is a key optimization tactic. nih.gov

The substituent on the N4-position of the piperazine ring is a primary vector for introducing diversity and tuning pharmacological properties. This position is often directed towards the solvent-exposed region in a binding pocket, allowing for a wide range of modifications.

Alkyl Chain Variants: The propyl group of the parent compound can be systematically varied. Analogues with shorter (methyl, ethyl) or longer alkyl chains are synthesized to explore the impact of lipophilicity and size on activity. researchgate.netontosight.ai

Aromatic and Aralkyl Groups: Introducing bulky and rigid aromatic or aralkyl groups can lead to significant gains in potency by establishing additional binding interactions, such as pi-pi stacking or hydrophobic contacts. In various anticancer studies, piperazine derivatives featuring N-substituents like N-3-chlorophenyl, N-2-pyridyl, and N-[4-(trifluoromethyl)benzyl] have demonstrated potent cytotoxic activity. researchgate.netmdpi.com For instance, vindoline-piperazine conjugates showed that a 1-bis(4-fluorophenyl)methyl piperazine substituent resulted in outstanding antiproliferative effects. mdpi.com

The direct linkage between the aniline ring (at C4) and the piperazine ring (at N1) is a defining feature of the N-arylpiperazine scaffold. This direct C-N bond imparts a degree of conformational rigidity. Based on available literature, modification of this direct linker is not a commonly explored strategy for this class of compounds. SAR studies tend to focus on peripheral substitutions, as the core arylpiperazine moiety is often essential for primary pharmacophoric interactions with biological targets. nih.gov The concept of a "long-chain arylpiperazine" (LCAP) typically refers to a flexible chain being attached to the second piperazine nitrogen (N4), connecting it to another terminal chemical group, rather than inserting a linker between the aniline and the piperazine. mdpi.comnih.gov

Correlation of Structural Features with Preclinical Biological Data

The biological evaluation of newly synthesized analogues is essential to correlate specific structural features with activity. Phenylpiperazine derivatives have been investigated for a multitude of biological activities, including anticancer, antiviral, and CNS-related effects. mdpi.comnih.govacs.org Preclinical data, typically in the form of IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, provide quantitative measures of potency.

For example, in the development of potential VEGFR-II inhibitors for anticancer therapy, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were evaluated. While the core is a quinoline (B57606) instead of an aniline, the SAR provides relevant insights into the role of the N4-piperazine substituent. The data showed that introducing bulky, substituted benzyl (B1604629) groups at this position could enhance cytotoxicity against cancer cell lines.

| Compound | Core Scaffold | N4-Piperazine Substituent | Cell Line | Activity (IC50/GI50 µM) | Reference |

|---|---|---|---|---|---|

| 4q | 7-Chloro-4-(piperazin-1-yl)quinoline | 2-(4-(4-bromobenzyl)piperazin-1-yl)ethanone | MCF-7 (Breast Cancer) | 6.502 | nih.gov |

| 4q | 7-Chloro-4-(piperazin-1-yl)quinoline | 2-(4-(4-bromobenzyl)piperazin-1-yl)ethanone | PC3 (Prostate Cancer) | 11.751 | nih.gov |

| 23 | Vindoline-piperazine conjugate | 4-(trifluoromethyl)benzyl | MDA-MB-468 (Breast Cancer) | 1.00 | mdpi.com |

| 25 | Vindoline-piperazine conjugate | bis(4-fluorophenyl)methyl | HOP-92 (Lung Cancer) | 1.35 | mdpi.com |

| 9d | 1,2,4-Triazole-piperazine | 3-chlorophenyl | U937 (Leukemia) | Potent Activity Reported | researchgate.net |

The data consistently show that large, hydrophobic, and electronically distinct substituents on the piperazine nitrogen are key determinants of anticancer potency. The presence of halogenated phenyl rings on this substituent, as seen in compounds 4q, 23, 25, and 9d, appears to be a favorable feature for activity. researchgate.netmdpi.comnih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model distills the SAR data into a three-dimensional arrangement of essential chemical features required for biological activity. For the N-arylpiperazine class, several key pharmacophoric elements can be identified based on recurring structural motifs in active compounds.

Drawing from models developed for related CNS-active arylpiperazines, a general pharmacophore for this class includes:

An Aromatic Ring (R): The 3-chloroaniline (B41212) ring serves as a crucial aromatic feature, likely engaging in hydrophobic and/or pi-stacking interactions within the target's binding site. nih.gov

A Hydrogen Bond Donor/Acceptor: The aniline -NH2 group can act as a hydrogen bond donor or acceptor, providing a key directional interaction for anchoring the ligand.

A Cationic/Protonatable Center (+): The distal nitrogen (N4) of the piperazine ring is basic and is expected to be protonated at physiological pH. This positive charge often forms a critical ionic bond with an acidic residue (e.g., Aspartate) in the target protein. nih.gov

A representative pharmacophore model would position the protonatable nitrogen and the aromatic ring at a specific distance and orientation relative to each other, with vectors for the hydrogen bonding group and the hydrophobic moiety defining the precise spatial requirements for optimal binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of untested analogues and for gaining mechanistic insight into the features that drive target affinity. For arylpiperazine derivatives, both 2D and 3D-QSAR studies have been successfully applied. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly insightful. acs.org In a typical CoMFA study, a series of active analogues are structurally aligned, and their steric and electrostatic fields are calculated. A statistical method, such as Partial Least Squares (PLS), is then used to generate a model that correlates variations in these fields with changes in biological activity.

For instance, QSAR studies on arylpiperazine derivatives with antidepressant activity have successfully built models with high predictive power (r² > 0.9). nih.gov These models identified specific molecular descriptors—such as dipole moment, molecular shape indices (e.g., Shadow-XZ), and electronic properties (e.g., HOMO energy)—that primarily control activity. The resulting 3D contour maps from such studies can visualize regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential enhances activity, providing a direct roadmap for the rational design of more potent derivatives. nih.govrsc.org

Selection of Molecular Descriptors

The foundation of a successful QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For the derivatives of this compound, a diverse set of descriptors is typically calculated to capture the electronic, steric, and lipophilic characteristics that may govern their interaction with a biological target. mdpi.com The goal is to find a correlation between these calculated properties and the observed biological activity. researchgate.net

Common classes of descriptors considered in such studies include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are relevant for understanding chemical reactivity and the formation of intermolecular interactions. chalcogen.ro Atomic partial charges are also used to identify key electrostatic interaction sites.

Steric Descriptors: These describe the size and shape of the molecule. Molar Refractivity (MR) and molecular weight are common examples that provide insight into the bulk and polarizability of substituents. These are crucial for understanding how a molecule fits into a binding site.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed picture of the electronic structure. chalcogen.ro

The selection process often involves calculating a large number of descriptors and then using statistical methods, such as genetic algorithms or stepwise regression, to identify the subset that best correlates with the biological activity, while avoiding inter-correlation among the descriptors themselves. mdpi.com

Table 1: Representative Molecular Descriptors Used in SAR Studies of this compound Analogs

| Descriptor Class | Specific Descriptor | Symbol | Description |

| Lipophilic | LogP | cLogP | Measures the hydrophobicity of the molecule. |

| Steric | Molar Refractivity | MR | Relates to the volume occupied by an atom or group and its polarizability. |

| Electronic | HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| Electronic | LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Topological | Balaban Index | J | A distance-based topological index that considers the size and branching of the molecule. |

| Quantum-Chemical | Dipole Moment | µ | A measure of the overall polarity of the molecule. |

Model Development and Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to quantify the relationship between these descriptors and the biological activity of the compounds. longdom.org Multiple Linear Regression (MLR) is a common technique used for this purpose, resulting in an equation that can predict the activity of new, unsynthesized derivatives. chalcogen.ro

A typical QSAR model takes the following form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ... Dₙ are the values of the selected molecular descriptors, and c₁, c₂, ... cₙ are their regression coefficients, with c₀ being the intercept.

The robustness and predictive power of the developed QSAR model must be rigorously validated. nih.gov This is a critical step to ensure that the model is not a result of chance correlation and can be reliably used for predictions. uniroma1.it Validation is typically performed through both internal and external methods:

Internal Validation: This is often performed using cross-validation techniques. The most common method is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built using all but one compound from the training set, and the activity of the excluded compound is then predicted. uniroma1.it The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal robustness. A q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

External Validation: This involves using the model developed with the training set to predict the biological activity of an external test set of compounds that were not used in the model's creation. nih.gov The predictive ability is assessed by the correlation coefficient (R²pred) between the observed and predicted activities for the test set. An R²pred value greater than 0.6 is often considered a threshold for an acceptable predictive model. uniroma1.it

Y-Randomization: This test ensures the model is not due to a chance correlation between the descriptors and the activity. The biological activity data is shuffled randomly, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models from the randomized data, it confirms the statistical significance of the original model. uniroma1.it

Table 2: Statistical Parameters for a Hypothetical QSAR Model for this compound Derivatives

| Parameter | Symbol | Value | Interpretation |

| Correlation Coefficient | R² | 0.85 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |

| Cross-validated Correlation Coefficient | q² (LOO) | 0.78 | Suggests good internal predictive ability and robustness of the model. |

| Standard Deviation | s | 0.25 | Represents the statistical deviation of the model. |

| F-test value | F | 65.8 | Indicates the statistical significance of the regression model. |

| Predictive R² (External Test Set) | R²pred | 0.81 | Shows excellent predictive power for external compounds. |

The insights gained from such validated QSAR models are invaluable. They allow for a mechanistic interpretation of how different structural features influence activity, guiding the rational design of new derivatives of this compound with potentially superior biological profiles. mdpi.com

Advanced Analytical Methodologies in the Research of 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds like 3-Chloro-4-(4-propylpiperazin-1-yl)aniline. thermofisher.comtandfonline.com Its versatility and precision make it indispensable in both synthetic chemistry and quality control settings. A reversed-phase (RP-HPLC) method is typically developed, as it is well-suited for separating moderately polar to nonpolar compounds.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. rjptonline.org Key considerations include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For aromatic amines and piperazine (B1678402) derivatives, C18 columns are commonly employed due to their hydrophobic nature, which provides good retention and resolution. rjptonline.org

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. rjptonline.orgresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the aniline (B41778) and piperazine functional groups, thereby influencing their retention time and peak shape. researchgate.net Detection is typically performed using a Diode-Array Detector (DAD) or a multi-wavelength UV detector, which allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity. rjptonline.org

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. rjptonline.orgresearchgate.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Representative HPLC Method Parameters and Validation Summary for Analysis of Aromatic Amines

| Parameter | Typical Condition / Value | Description |

| Chromatographic System | HPLC with UV/DAD Detector | Standard equipment for purity analysis. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for aromatic compounds. rjptonline.org |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Phosphate Buffer (pH adjusted) | Optimized to achieve separation of the main peak from impurities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. rjptonline.org |

| Detection Wavelength | ~240-255 nm | Wavelength selected based on the UV absorbance maximum of the analyte. |

| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |

| Precision (% RSD) | < 2.0% | Indicates the degree of scatter between a series of measurements. researchgate.net |

| Limit of Detection (LOD) | µg/L level | The lowest amount of analyte that can be reliably distinguished from background noise. researchgate.net |

| Limit of Quantitation (LOQ) | µg/L level | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound research, GC-MS is primarily used for impurity profiling, particularly for identifying volatile impurities that may originate from the manufacturing process or from degradation. thermofisher.com Such impurities could include residual solvents or unreacted starting materials like aniline derivatives. researchgate.netepa.gov

The sample is typically dissolved in a suitable organic solvent and injected into the gas chromatograph. nih.gov The high temperature of the injection port vaporizes the sample, and an inert carrier gas (e.g., helium) transports the volatile components onto the analytical column. The column, often a fused silica (B1680970) capillary column, separates the components based on their boiling points and interactions with the stationary phase. epa.gov

As components elute from the column, they enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. epa.gov This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. thermofisher.com The high sensitivity of GC-MS makes it ideal for detecting trace-level genotoxic impurities that may be present.

Table 2: Typical GC-MS Application for Impurity Profiling in Pharmaceutical Synthesis

| Parameter | Typical Condition / Value | Description |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Standard for volatile impurity analysis. scholars.direct |

| Column | Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | A common, non-polar column suitable for a wide range of volatile compounds. |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Ramped temperature program to elute compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. thermofisher.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions by their mass-to-charge ratio. |

| Potential Impurities | Aniline, Chloroanilines, Piperazine, Residual Solvents | Volatile compounds that could be present from the synthesis process. researchgate.netunodc.org |

| Identification | Comparison of mass spectra with NIST or other commercial libraries | Provides high confidence in compound identification. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. unl.edu It offers extremely high resolution, making it an attractive alternative or complementary technique to HPLC, especially for separating closely related substances, such as isomers or degradation products that may be difficult to resolve by chromatography. nih.govchromatographytoday.com

In a typical CE setup, a narrow fused-silica capillary is filled with a background electrolyte (BGE). unl.edu A sample is introduced at one end, and a high voltage is applied across the capillary. Charged molecules migrate toward the electrode of opposite charge at different velocities, leading to their separation. chromatographytoday.com For compounds like this compound, which can be protonated in acidic buffers, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation efficiency can be fine-tuned by altering the pH, concentration, and composition of the BGE. nih.gov

Furthermore, CE is particularly powerful for chiral separations by adding a chiral selector (e.g., a cyclodextrin) to the BGE. nih.govresearchgate.netsci-hub.box This allows for the separation of enantiomers, which is a critical capability in pharmaceutical analysis. While the target compound itself is achiral, this capability is vital for analyzing related chiral impurities or metabolites.

Table 3: Illustrative Capillary Electrophoresis Conditions for Separation of Aromatic Amines and Piperazines

| Parameter | Typical Condition / Value | Description |

| Instrumentation | Capillary Electrophoresis system with UV or DAD detector | Provides high-efficiency separations. |

| Capillary | Uncoated fused-silica (e.g., 50 µm i.d., 50 cm total length) | The separation channel for the analytes. unl.edu |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | The conductive medium that fills the capillary and facilitates separation. nih.gov |

| pH | 2.5 - 9.0 | Critically affects the charge of the analytes and the electroosmotic flow. nih.gov |

| Applied Voltage | 15 - 30 kV | The driving force for the separation. |

| Chiral Selector (if needed) | Sulfated-β-cyclodextrin or similar | An additive to the BGE for separating enantiomers of related chiral compounds. nih.govresearchgate.net |

| Separation Principle | Differential migration based on charge-to-size ratio in an electric field | Allows for the separation of ionic and ionizable compounds. chromatographytoday.com |

| Analysis Time | < 25 minutes | CE often provides very rapid separations. nih.govastm.org |

Bioanalytical Method Development for In Vitro Study Sample Analysis

During drug discovery and development, in vitro studies are conducted to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties. bioagilytix.comiqvia.com These studies often involve incubating the compound with biological matrices like human liver microsomes (HLMs) or cell cultures. mdpi.com To obtain meaningful data, a sensitive, specific, and robust bioanalytical method is required to quantify the parent compound and potentially its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its exceptional sensitivity and selectivity. acs.orgmdpi.comuliege.be The development of an LC-MS/MS method for this compound would involve several key steps. First, the mass spectrometer is tuned to the specific compound to determine the optimal precursor ion and product ions for detection in Multiple Reaction Monitoring (MRM) mode. This provides high specificity, minimizing interference from the complex biological matrix. mdpi.com

Sample preparation is a critical step to remove proteins and other interfering substances from the in vitro sample. mdpi.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com The choice of method depends on the analyte's properties and the required sensitivity.

The method is then fully validated to ensure reliability, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effect. mdpi.com A validated method can be used to determine key in vitro parameters like the rate of metabolism or cell permeability, which are crucial for predicting the compound's behavior in vivo.

Table 4: Key Aspects of a Bioanalytical LC-MS/MS Method for In Vitro Sample Analysis

| Parameter | Typical Approach / Value | Description |

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | The preferred platform for quantitative bioanalysis due to its sensitivity and specificity. uliege.be |

| Sample Preparation | Protein Precipitation with Acetonitrile | A rapid and effective method for removing the bulk of proteins from biological samples. mdpi.com |

| Chromatography | Fast gradient elution on a C18 column (e.g., < 5 min run time) | Rapidly separates the analyte from matrix components to reduce ion suppression. acs.org |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Efficiently ionizes basic compounds containing nitrogen, such as the target molecule. mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. mdpi.com |

| Validation Parameters | According to FDA/EMA guidelines | Includes selectivity, linearity, accuracy, precision, matrix effect, and stability assessments. mdpi.com |

| Application | Quantifying the compound in human liver microsomes, cell lysates, or culture media | Enables the determination of metabolic stability, permeability, and other ADME properties. bioagilytix.comiqvia.com |

Future Research Directions and Translational Perspectives for 3 Chloro 4 4 Propylpiperazin 1 Yl Aniline

Exploration of Novel Preclinical Biological Targets

The arylpiperazine scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). mdpi.com Future research should prioritize screening 3-chloro-4-(4-propylpiperazin-1-yl)aniline against a diverse panel of preclinical targets to uncover its pharmacological profile.

Key target families for initial investigation could include:

Serotonin (B10506) (5-HT) Receptors: Arylpiperazines are famous for their interactions with various 5-HT receptor subtypes. mdpi.com Testing for agonist or antagonist activity at receptors like 5-HT1A, 5-HT2A, and others could reveal potential applications in mood disorders, psychosis, or other CNS conditions.

Dopamine (B1211576) (D) Receptors: Interaction with dopamine receptors is another common feature of this chemical class, suggesting a potential role in neurological and psychiatric disorders.

Adrenergic Receptors: N-phenylpiperazine derivatives have been investigated as modulators of α-adrenoceptors, which are implicated in cardiovascular regulation. rsc.org

Enzyme Inhibition: The compound could be screened against enzyme families such as kinases or metabolic enzymes like α-amylase, where other N-phenyl piperazine (B1678402) derivatives have shown inhibitory activity. biomedpharmajournal.org

Anticancer Targets: Given that numerous arylpiperazine derivatives exhibit cytotoxic effects against various cancer cell lines, screening this compound for anti-proliferative activity is a logical step. mdpi.comnih.gov Targets could include androgen receptors or other pathways involved in cancer cell growth. nih.gov

A broad-based screening approach will be crucial to identifying novel and potentially unexpected biological activities, thereby guiding further, more focused preclinical development.

Development of Advanced and Sustainable Synthetic Methodologies